molecular formula C9H16NO4P B14418911 Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate CAS No. 80196-16-3

Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate

Cat. No.: B14418911
CAS No.: 80196-16-3
M. Wt: 233.20 g/mol
InChI Key: UMWYQDSGGRIMHL-UHFFFAOYSA-N
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Description

Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable oxazole derivative. One common method involves the use of a base-catalyzed reaction where diethyl phosphite is reacted with 5-methyl-1,2-oxazole-3-carbaldehyde under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce various reduced heterocycles.

Scientific Research Applications

Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(5-methyl-1,2-oxazol-4-yl)methyl]phosphonate
  • Diethyl [(5-methyl-1,2-oxazol-2-yl)methyl]phosphonate
  • Diethyl [(5-methyl-1,2-thiazol-3-yl)methyl]phosphonate

Uniqueness

Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The position of the methyl group and the phosphonate moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

80196-16-3

Molecular Formula

C9H16NO4P

Molecular Weight

233.20 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C9H16NO4P/c1-4-12-15(11,13-5-2)7-9-6-8(3)14-10-9/h6H,4-5,7H2,1-3H3

InChI Key

UMWYQDSGGRIMHL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NOC(=C1)C)OCC

Origin of Product

United States

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